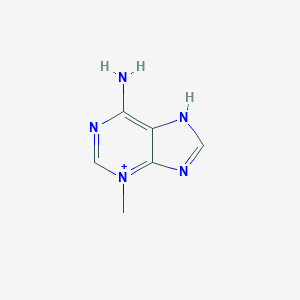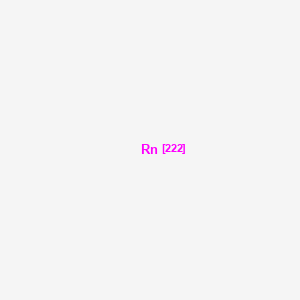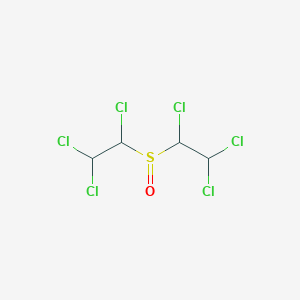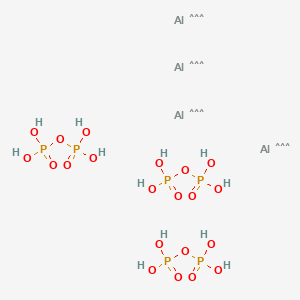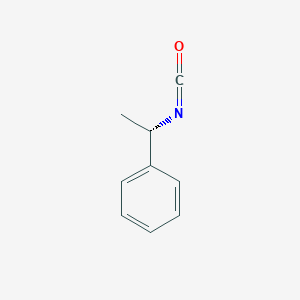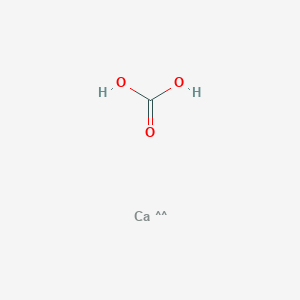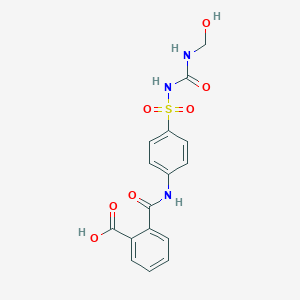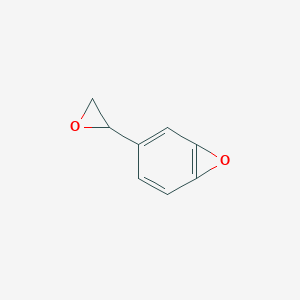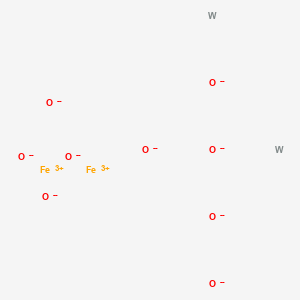
Iron tungsten tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron tungsten tetraoxide is a composite oxide that combines the properties of iron and tungsten oxides. This compound is of significant interest due to its unique structural, electronic, and catalytic properties. It is commonly used in various industrial and scientific applications, including catalysis, environmental remediation, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron tungsten tetraoxide can be synthesized using several methods, including the sol-gel method, hydrothermal synthesis, and chemical vapor deposition. One common approach involves the citric acid-based sol-gel method, where iron and tungsten precursors are mixed in a specific molar ratio, followed by gelation and calcination at high temperatures . This method allows for the uniform dispersion of iron and tungsten components, enhancing the material’s catalytic properties.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale chemical vapor deposition or hydrothermal methods. These methods offer better control over the material’s purity and structural properties, making them suitable for high-demand applications .
Analyse Chemischer Reaktionen
Types of Reactions
Iron tungsten tetraoxide undergoes various chemical reactions, including oxidation, reduction, and catalytic reactions. It is particularly effective in the catalytic degradation of volatile organic compounds, such as chlorobenzene and toluene .
Common Reagents and Conditions
The compound is often used in conjunction with reagents like hydrogen peroxide and oxygen under specific conditions to facilitate oxidation reactions. For reduction reactions, hydrogen gas is commonly employed .
Major Products Formed
The primary products formed from these reactions include carbon dioxide, water, and other less harmful organic compounds. The catalytic efficiency of this compound makes it a valuable material for environmental applications .
Wissenschaftliche Forschungsanwendungen
Iron tungsten tetraoxide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which iron tungsten tetraoxide exerts its effects is primarily through its catalytic properties. The compound facilitates the transfer of electrons between reactants, enhancing the rate of chemical reactions. In photothermal applications, it absorbs near-infrared light and converts it into heat, which can be used to destroy cancer cells . The molecular targets and pathways involved include the activation of oxygen species and the enhancement of redox reactions .
Vergleich Mit ähnlichen Verbindungen
Iron tungsten tetraoxide is unique compared to other similar compounds due to its combined properties of iron and tungsten oxides. Similar compounds include:
Tungsten trioxide (WO3): Known for its electrochromic and photocatalytic properties.
Iron oxide (Fe2O3): Widely used in catalysis and as a magnetic material.
Cesium tungsten oxide (Cs0.33WO3): Noted for its near-infrared shielding capabilities.
This compound stands out due to its enhanced catalytic efficiency and broader range of applications, making it a versatile material in both scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
13870-24-1 |
|---|---|
Molekularformel |
FeOW |
Molekulargewicht |
255.68 g/mol |
IUPAC-Name |
iron;oxotungsten |
InChI |
InChI=1S/Fe.O.W |
InChI-Schlüssel |
SVHYQQLGPHVQFY-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[W].[W] |
Kanonische SMILES |
O=[W].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


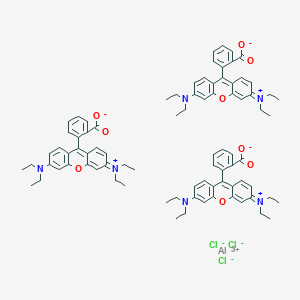
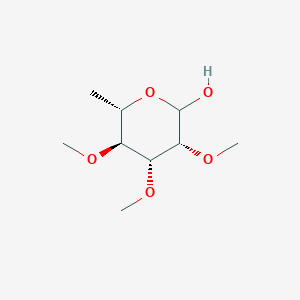

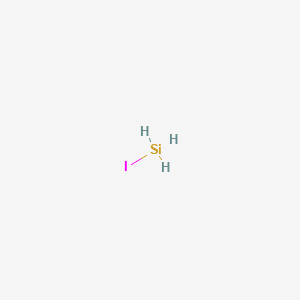
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
